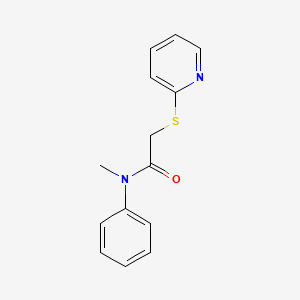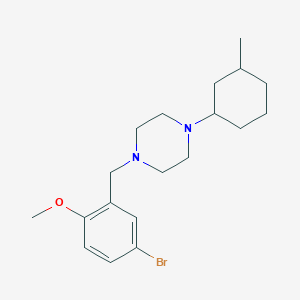
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTA belongs to the thioamides family of compounds, which have shown to possess a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide is not fully understood. However, studies have suggested that N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the condensation of chromatin and repression of gene expression. Inhibition of HDACs by N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide inhibits the activity of HDACs, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has also been found to induce apoptosis, a programmed cell death, in cancer cells. Additionally, N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its synthesis can be easily scaled up to produce large quantities for experiments. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has also been shown to be stable under various conditions, which makes it suitable for long-term storage and experimentation.
However, there are also limitations to the use of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide in lab experiments. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments that require aqueous solutions. Additionally, N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide. One potential direction is to investigate the in vivo anticancer effects of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide. This would involve testing the compound in animal models to determine its efficacy and toxicity. Another potential direction is to explore the use of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide in combination with other anticancer agents. This could potentially enhance the anticancer effects of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide and reduce the toxicity associated with high doses of single agents. Finally, the development of more potent and selective HDAC inhibitors, such as N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide, could have significant implications for the treatment of cancer and other diseases.
Métodos De Síntesis
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide can be synthesized through a multistep process starting from 2-mercaptopyridine. The first step involves the reaction of 2-mercaptopyridine with ethyl chloroacetate to form ethyl 2-(2-pyridinylthio)acetate. This intermediate is then reacted with phenylmagnesium bromide to obtain N-phenyl-2-(2-pyridinylthio)acetamide. Finally, N-methylation of the amide group is carried out using methyl iodide to produce N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide.
Aplicaciones Científicas De Investigación
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has been studied for its potential as an anticancer agent. In vitro studies have shown that N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has also been found to induce apoptosis, a programmed cell death, in cancer cells. In addition, N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells, which is essential for tumor growth and progression.
Propiedades
IUPAC Name |
N-methyl-N-phenyl-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-16(12-7-3-2-4-8-12)14(17)11-18-13-9-5-6-10-15-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRZSHGAARNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2-(pyridin-2-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)

![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)
![3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4928883.png)


![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4928916.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)
![2-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4928932.png)